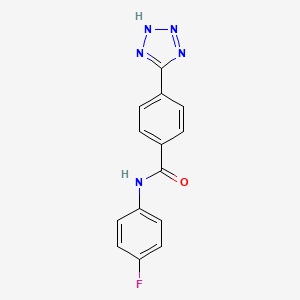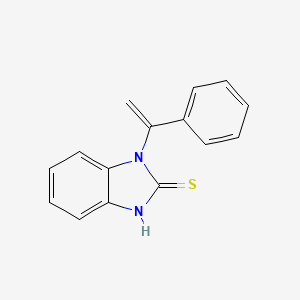
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thione group and a phenylethenyl substituent
Métodos De Preparación
The synthesis of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 1-phenylethylamine with carbon disulfide, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction conditions often include refluxing the mixture at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding benzimidazole derivatives.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, bromine, and nitric acid. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and reaction times.
Major Products: Major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted phenylethenyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
1-(1-Phenylethenyl)-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenylethanol, 1-phenylethylamine, and benzimidazole derivatives share structural similarities.
Propiedades
Número CAS |
142071-80-5 |
|---|---|
Fórmula molecular |
C15H12N2S |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
3-(1-phenylethenyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H12N2S/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18) |
Clave InChI |
VCXIKRJGFSYSJN-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


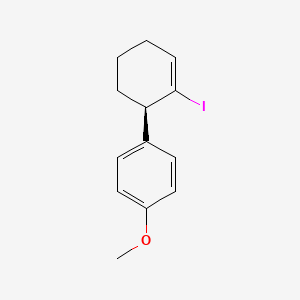

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
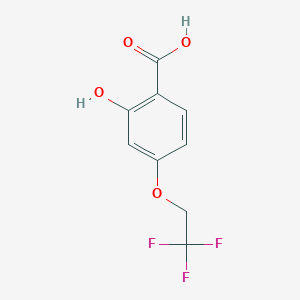


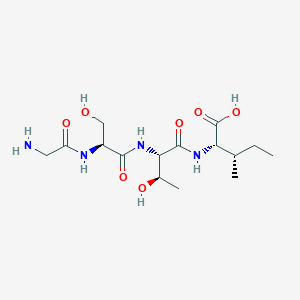
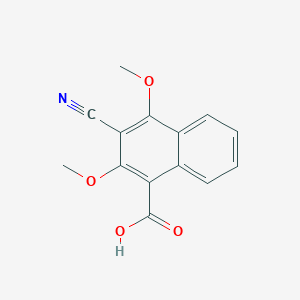

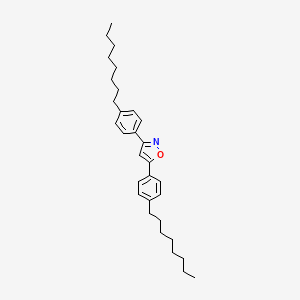
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

